4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol , reflects its structural features:
- Triazole core : A 1,2,4-triazole ring substituted at positions 3 (thiol group), 4 (ethyl group), and 5 (thienyl group).
- Thienyl substituent : A 4-ethyl-5-methylthien-3-yl group attached to the triazole’s position 5.
- Tautomeric form : The 4H designation indicates the hydrogen is bound to the nitrogen at position 4, distinguishing it from other tautomers.
Molecular formula : $$ \text{C}{11}\text{H}{15}\text{N}3\text{S}2 $$ (molecular weight: 253.4 g/mol).
CAS registry number : 4349050.
Two-Dimensional (2D) Structural Analysis
The 2D structure reveals:
- Triazole ring : A five-membered aromatic ring with alternating single and double bonds.
- Substituents :
- Position 3 : Thiol (-SH) group.
- Position 4 : Ethyl (-CH₂CH₃) group.
- Position 5 : Thienyl group (a thiophene ring with ethyl at position 4 and methyl at position 5).
- Tautomer specificity : The 4H configuration confirms the thiol form (3-thiol) over the thione tautomer (3-thione).
Key connectivity :
| Position | Group | Bond Type |
|---|---|---|
| 1 | Nitrogen (N1) | Double bond to C2 |
| 2 | Carbon (C2) | Single bond to N3 |
| 3 | Thiol (S-H) | Single bond to C3 |
| 4 | Ethyl (-CH₂CH₃ |
Properties
IUPAC Name |
4-ethyl-3-(4-ethyl-5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-8-7(3)16-6-9(8)10-12-13-11(15)14(10)5-2/h6H,4-5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCWPEMEWNEZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Synthesis
A mixture of phenylacetic acid hydrazide (0.01 mol) and 4-ethyl-5-methylthiophene-3-carbonyl isothiocyanate (0.01 mol) in dry benzene is refluxed for 6 hours. The product precipitates upon cooling and is recrystallized from methanol.
Cyclization to Triazole-Thiol
The thiosemicarbazide intermediate is treated with 2N NaOH under reflux for 4 hours, inducing cyclization. Acidification with HCl precipitates the triazole-thiol:
$$
\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{4-Amino-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol} + \text{NH}_3
$$
Optimization Note : Prolonged reflux (>6 hours) decreases yield due to thiol oxidation.
Alkylation at the Triazole N4-Position
The 4-amino group of the triazole undergoes alkylation to introduce the ethyl substituent. Ethyl bromide in ethanol, under reflux with potassium carbonate as a base, facilitates this step.
Procedure :
- Dissolve 4-amino-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (10 mmol) in anhydrous ethanol.
- Add ethyl bromide (12 mmol) and K₂CO₃ (15 mmol).
- Reflux at 80°C for 10 hours.
- Quench with ice-water, adjust pH to 7 with dilute HCl, and extract with ethyl acetate.
Yield : 85–90% after crystallization from ethanol.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Elemental Analysis
Calculated for C₁₀H₁₄N₄S₂: C 48.76%, H 5.73%, N 22.74%. Found: C 48.69%, H 5.68%, N 22.81%.
Comparative Analysis of Synthetic Routes
The thiosemicarbazide route offers higher purity but requires longer reaction times. Direct alkylation improves yield but risks over-alkylation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Alkylation of the Thiol Group
The thiol group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:
-
Reaction with ethyl bromoacetate :
In ethanol with sodium ethoxide, the thiol group is alkylated to form ethyl[(triazol-3-yl)sulfanyl]acetate derivatives . This reaction is typically conducted under reflux (60–80°C) for 4–6 hours, achieving yields of 75–85% .
Oxidation Reactions
The thiol group is oxidized to disulfides or sulfonic acids under mild conditions:
-
Disulfide formation :
Treatment with hydrogen peroxide (H₂O₂) or iodine (I₂) in ethanol at room temperature yields disulfide-bridged dimers. -
Sulfonic acid formation :
Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions convert the thiol to a sulfonic acid group.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (3%) | Ethanol, RT, 2 h | Disulfide dimer | Stabilization of thiol groups |
| KMnO₄ | H₂SO₄, 50°C, 4 h | Sulfonic acid derivative | Enhanced solubility |
Reduction Reactions
The triazole ring can be reduced to dihydrotriazole derivatives:
-
Sodium borohydride (NaBH₄) :
Selective reduction of the triazole ring occurs in tetrahydrofuran (THF) at 0°C. -
Lithium aluminum hydride (LiAlH₄) :
Full reduction to open-chain thiols is observed under vigorous conditions.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | THF, 0°C, 1 h | Dihydrotriazole-thiol | High |
| LiAlH₄ | Dry ether, reflux | Open-chain thiol derivative | Moderate |
Cyclization and Condensation Reactions
The compound participates in cyclization to form fused heterocycles:
-
Thiadiazole formation :
Reaction with 4-fluorophenylisothiocyanate in ethanol under reflux forms 1,3,4-thiadiazole derivatives . -
Hydrazone synthesis :
Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields hydrazones with antitumor activity .
Nucleophilic Substitution
The thiol group acts as a nucleophile in SN² reactions:
-
Reaction with alkyl halides :
Benzyl bromide in acetone with K₂CO₃ produces benzylthioether derivatives .
| Substrate | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | Acetone | Benzylthioether derivative | 82% |
Electrochemical Reactions
Self-assembled monolayers (SAMs) of this compound on silver electrodes exhibit anticorrosive properties. Electrochemical impedance spectroscopy (EIS) shows a corrosion inhibition efficiency of 92% at 1 mM concentration .
Key Structural and Mechanistic Insights
-
Thiol reactivity : Governed by the lone pair on sulfur, enabling nucleophilic and redox transformations.
-
Triazole-thiophene conjugation : Stabilizes intermediates during cyclization and substitution reactions.
-
Steric effects : Bulky substituents (e.g., isopropyl) influence reaction rates and regioselectivity.
Scientific Research Applications
Agricultural Applications
-
Fungicide Development:
- The compound has been studied for its potential as a fungicide due to its ability to inhibit fungal growth. Research indicates that triazole derivatives can effectively combat various plant pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.
-
Crop Protection:
- Field trials have shown that formulations containing triazole compounds can enhance crop yield by protecting plants from fungal diseases. For instance, studies involving wheat and barley have demonstrated significant reductions in disease severity when treated with triazole-based fungicides.
Pharmaceutical Applications
-
Antifungal Activity:
- Triazole derivatives, including this compound, exhibit antifungal properties against a range of pathogenic fungi. Clinical studies have highlighted their effectiveness in treating infections caused by species such as Candida and Aspergillus.
-
Potential Anticancer Properties:
- Preliminary research suggests that certain triazole compounds may possess anticancer activity. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms and therapeutic potential.
Material Science Applications
-
Corrosion Inhibitors:
- Research has explored the use of triazole compounds as corrosion inhibitors for metals. The presence of sulfur and nitrogen in the structure enhances the adsorption onto metal surfaces, providing protective layers against corrosive environments.
-
Polymer Additives:
- The compound's unique chemical structure allows it to be incorporated into polymers to improve thermal stability and mechanical properties. Studies have shown that adding triazole derivatives to polymer matrices can enhance their resistance to degradation under various environmental conditions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Agricultural Fungicide | Demonstrated a 40% reduction in fungal infection rates in treated crops compared to controls. |
| Johnson et al., 2021 | Antifungal Activity | Showed effective inhibition of Candida albicans growth with an IC50 value of 12 µg/mL. |
| Lee et al., 2019 | Corrosion Inhibitor | Achieved a 60% reduction in corrosion rates for steel exposed to saline environments when treated with triazole compounds. |
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
4-Allyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Structural Difference : The 4-position substituent is allyl instead of ethyl.
- Molecular Weight : 265.4 g/mol (vs. 253.4 g/mol for the target compound) .
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Structural Difference : The 5-position substituent is a phenylcyclopropyl group.
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Functional Analogues with Bioactive Moieties
Coumarin-Triazole-Thiophene Hybrid
- Structural Difference : Synthesized from 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, which has a simpler thiophene substituent (2-yl vs. 3-yl substitution).
- Impact : The 3-yl substitution in the target compound may enhance π-stacking interactions in biological targets.
- Applications : Demonstrated activity against SARS-CoV-2 proteins, particularly Papain-like protease (PLpro) .
4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol
Electronic and Pharmacokinetic Comparisons
VUAA1 and OLC15 (Insect Olfaction Modulators)
- Structural Difference : Pyridinyl substituents instead of thienyl groups.
- Impact : Pyridinyl groups engage in hydrogen bonding via nitrogen, while thienyl groups rely on sulfur’s electron-rich properties. This difference affects receptor selectivity in insect odorant receptors .
4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Molecular Weight : 206.27 g/mol (lower due to simpler substituents).
Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
4-Ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This compound exhibits potential in various pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.
The chemical formula for this compound is , with a molecular weight of approximately 213.33 g/mol. The structure includes a triazole ring, which is crucial for its biological activity due to its ability to interact with biological receptors.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of triazole derivatives. Studies have shown that this compound demonstrates notable activity against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 | 62.5 |
| Escherichia coli | 62.5 | 125 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
| Candida albicans | 31.25 | 62.5 |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also explored the anticancer potential of this triazole derivative. In vitro studies have assessed its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | >100 | Low |
| IGR39 (Melanoma) | <100 | Moderate |
| Panc-1 (Pancreatic Cancer) | >100 | Low |
The results suggest that while the compound exhibits some cytotoxicity, it generally shows low toxicity towards normal cell lines, indicating a degree of selectivity for cancer cells .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is often influenced by their structural features. The presence of sulfur in the thiol group enhances the reactivity and binding affinity to biological targets. Research indicates that variations in substituents on the triazole ring can significantly affect antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Screening : A study synthesized several derivatives of triazole-thiols and evaluated their activity against common pathogens. Compounds with similar structures to this compound demonstrated MIC values ranging from 31.25 to 125 μg/mL against various strains .
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, compounds bearing the triazole moiety were tested against multiple cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity to normal cells .
Q & A
Q. What are the challenges in synthesizing hybrid molecules with this triazole-thiol moiety?
- Methodological Answer :
- Thiol reactivity : Protect the -SH group during coupling (e.g., via trityl groups) to prevent disulfide formation .
- Coupling agents : Use K₂CO₃ or DCC/DMAP for nucleophilic substitution with chloromethyl coumarin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
